molecular formula C9H9BrF2MgO B14875986 (3,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide

(3,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide

Cat. No.: B14875986
M. Wt: 275.37 g/mol
InChI Key: PZTHTJLLKFSNFP-UHFFFAOYSA-M
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Description

(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a difluorinated aromatic ring with an iso-propyloxy substituent, making it valuable for introducing these functional groups into target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-difluoro-2-iso-propyloxybromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Time: Several hours to ensure complete reaction

    Catalyst: Iodine or a small amount of dibromoethane to activate the magnesium

Industrial Production Methods

Industrial production of Grignard reagents, including (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Alkyl Halides: Methyl iodide, ethyl bromide

    Catalysts: Palladium or nickel catalysts for coupling reactions

    Solvents: THF, diethyl ether

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes: From nucleophilic substitution with alkyl halides

    Biaryls: From coupling reactions

Scientific Research Applications

(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: For the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry: In the development of fluorinated drug candidates with improved metabolic stability and bioavailability.

    Chemical Biology: For the synthesis of fluorinated biomolecules used in studying biological processes.

Mechanism of Action

The mechanism of action of (3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds and halogenated hydrocarbons, with pathways involving nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without fluorine or iso-propyloxy substituents.

    (3,5-Difluorophenyl)magnesium Bromide: Lacks the iso-propyloxy group.

    (2-Iso-propyloxyphenyl)magnesium Bromide: Lacks the difluoro substituents.

Uniqueness

(3,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of both difluoro and iso-propyloxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications where these functional groups are desired.

Properties

Molecular Formula

C9H9BrF2MgO

Molecular Weight

275.37 g/mol

IUPAC Name

magnesium;2,4-difluoro-1-propan-2-yloxybenzene-6-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-4-3-7(10)5-8(9)11;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

PZTHTJLLKFSNFP-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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